molecular formula C9H11F3O3 B13511869 3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid

Cat. No.: B13511869
M. Wt: 224.18 g/mol
InChI Key: ZVVDYPOXJYXMII-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a bicyclic oxabicyclo[2.2.2]octane framework, which provides rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications where high thermal stability and resistance to degradation are required .

Biological Activity

3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound notable for its trifluoromethyl group and carboxylic acid functional group. This compound is part of the oxabicyclo family, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.

  • Molecular Formula : C10H11F3O2
  • Molecular Weight : Approximately 224.18 g/mol
  • Structural Characteristics : The bicyclic framework contributes to the compound's rigidity and stability, making it an attractive candidate for drug development.

1. Estrogen Receptor Modulation

Research indicates that compounds with similar bicyclic structures can act as estrogen receptor-beta agonists . This property suggests potential applications in treating conditions influenced by estrogen signaling, such as certain cancers and menopause-related symptoms.

2. Myeloperoxidase Inhibition

The compound has also shown promise as a myeloperoxidase inhibitor , which may have implications for inflammatory diseases and cardiovascular conditions where myeloperoxidase activity is elevated.

3. Antibacterial Properties

Preliminary studies suggest that the compound exhibits antibacterial activity, potentially making it useful in developing new antibiotics or treatments for resistant bacterial strains.

The biological activity of 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is thought to arise from its interactions with various biological targets, particularly through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of G protein-coupled receptors (GPRs), indicating potential therapeutic uses in metabolic disorders like diabetes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that leverage its unique structural features:

  • Common Synthetic Route : Starting from simpler precursors, the synthesis often includes reactions such as esterification and cyclization.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acidSimilar bicyclic structure; different carboxylic positionPotentially different biological activity
1-(trifluoromethyl)-bicyclo[1.1.1]pentaneSmaller bicyclic system; lacks oxygenDifferent physicochemical properties
1-(trifluoromethyl)-cyclohexaneNon-bicyclic; simpler structureLess conformational rigidity

The trifluoromethyl substitution enhances lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy compared to other compounds lacking this modification.

Case Studies

Recent studies have highlighted the potential of oxabicyclo compounds as bioisosteres for traditional aromatic structures in pharmaceuticals. For instance, replacing phenyl rings in drugs like Imatinib with oxabicyclo structures has improved their physicochemical properties, such as water solubility and metabolic stability . This trend indicates a promising avenue for future research into derivatives of 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid.

Properties

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C9H11F3O3/c10-9(11,12)8(7(13)14)5-1-3-6(15-8)4-2-5/h5-6H,1-4H2,(H,13,14)

InChI Key

ZVVDYPOXJYXMII-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(O2)(C(=O)O)C(F)(F)F

Origin of Product

United States

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